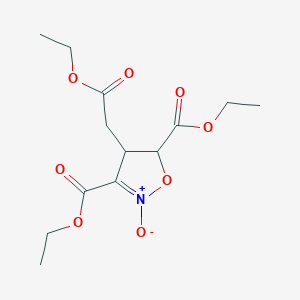![molecular formula C20H8F5N3O4 B4931083 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4931083.png)
3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, also known as NBD-556, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that has been used to study the binding of ligands to proteins, as well as to investigate the interactions between different molecules in biological systems.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the binding of the fluorescent probe to a target molecule, such as a protein or a small molecule. Upon binding, the fluorescent properties of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide are altered, resulting in a change in fluorescence intensity or wavelength. This change can be detected using fluorescence spectroscopy, allowing researchers to monitor the binding of ligands to proteins or the interactions between different molecules.
Biochemical and Physiological Effects:
3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that has been widely used in vitro to study biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments include its high sensitivity and selectivity for binding to target molecules, its non-toxic nature, and its ability to monitor real-time interactions between molecules. However, the limitations of using 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide include its high cost, its limited stability in solution, and its potential for interfering with the biological activity of target molecules.
Direcciones Futuras
For 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide include the development of new synthetic methods to improve its stability and reduce its cost, as well as the application of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in vivo to study biological systems in living organisms. Additionally, 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide could be used in combination with other fluorescent probes to investigate complex biological systems and to develop new diagnostic tools for disease detection and treatment.
Métodos De Síntesis
The synthesis of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, starting with the reaction of 2-amino-5-nitrobenzoic acid with pentafluorobenzoyl chloride to form 2-(pentafluorophenyl)-1,3-benzoxazole-5-carboxylic acid. This intermediate is then coupled with 4-aminobenzamide in the presence of a coupling agent and a base to form 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been widely used in scientific research as a fluorescent probe to study the binding of ligands to proteins. It has been used to investigate the interactions between different molecules in biological systems, such as the binding of small molecules to enzymes and the binding of peptides to receptors. 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has also been used to study the conformational changes of proteins upon ligand binding and to monitor protein-protein interactions.
Propiedades
IUPAC Name |
3-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F5N3O4/c21-14-13(15(22)17(24)18(25)16(14)23)20-27-11-7-9(4-5-12(11)32-20)26-19(29)8-2-1-3-10(6-8)28(30)31/h1-7H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSWTRPJLCCYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4931002.png)
![N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide](/img/structure/B4931014.png)
![ethyl cyano[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetate](/img/structure/B4931022.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]acetohydrazide](/img/structure/B4931029.png)

![1-{2-(4-methylphenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B4931052.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4931056.png)
![2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4931058.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4931062.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)